molecular formula C7H8F3N3 B6280652 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine CAS No. 1024810-34-1

2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B6280652
CAS No.: 1024810-34-1
M. Wt: 191.2
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Description

2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C7H8F3N3 It is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-5-methyl-3-(trifluoromethyl)pyridine
  • 2-hydrazinyl-3-methyl-5-(trifluoromethyl)benzene
  • 2-hydrazinyl-3-methyl-5-(trifluoromethyl)thiophene

Uniqueness

2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine is unique due to the combination of its hydrazinyl, methyl, and trifluoromethyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

1024810-34-1

Molecular Formula

C7H8F3N3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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